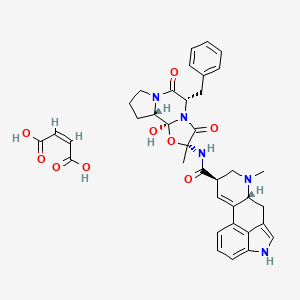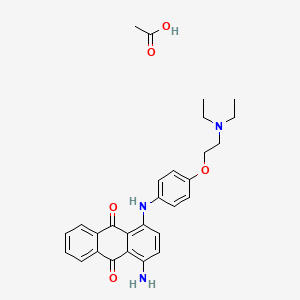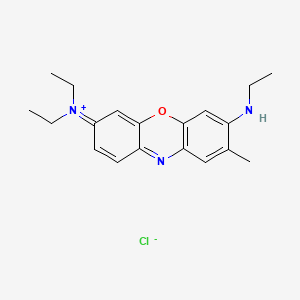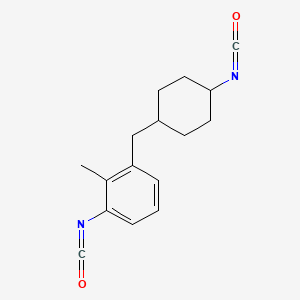
3-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is an organic compound belonging to the class of isocyanates. It is characterized by the presence of two isocyanate groups (-N=C=O) attached to a cyclohexyl and a tolyl group. This compound is used in various industrial applications, particularly in the production of polyurethanes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate typically involves the reaction of 4-isocyanatocyclohexylmethanol with o-tolyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound often involves the phosgenation of the corresponding amine precursor. The process includes the reaction of the amine with phosgene (COCl2) to form the isocyanate. This method is widely used due to its efficiency and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Polymerization: Can polymerize to form polyurethanes.
Common Reagents and Conditions
Alcohols: Reacts with alcohols under mild conditions to form urethanes.
Amines: Reacts with amines at room temperature to form ureas.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
3-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is used in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Studied for its potential use in the modification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of coatings, adhesives, and sealants due to its reactivity and versatility.
Wirkmechanismus
The mechanism of action of 3-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate involves the reactivity of the isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. The compound’s reactivity is primarily due to the electrophilic nature of the carbon in the isocyanate group, which readily reacts with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(cyclohexyl isocyanate): Similar in structure but differs in the substitution pattern on the cyclohexyl ring.
Hexamethylene diisocyanate: An aliphatic diisocyanate with different chain length and structure.
Toluene diisocyanate: An aromatic diisocyanate with a different aromatic substitution pattern.
Uniqueness
3-((4-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other isocyanates. Its combination of cyclohexyl and tolyl groups provides a balance of rigidity and flexibility, making it suitable for specialized applications in polymer chemistry and materials science.
Eigenschaften
CAS-Nummer |
93778-09-7 |
|---|---|
Molekularformel |
C16H18N2O2 |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
1-isocyanato-3-[(4-isocyanatocyclohexyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H18N2O2/c1-12-14(3-2-4-16(12)18-11-20)9-13-5-7-15(8-6-13)17-10-19/h2-4,13,15H,5-9H2,1H3 |
InChI-Schlüssel |
DAWNLECEFLXUNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1N=C=O)CC2CCC(CC2)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



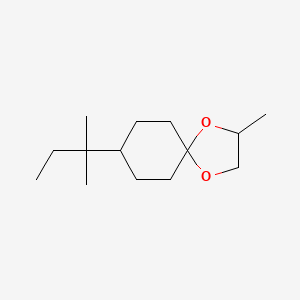
![N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide](/img/structure/B12679866.png)
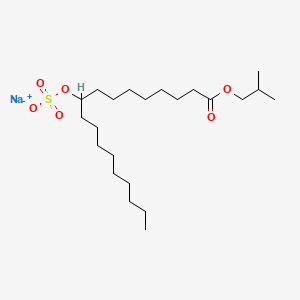
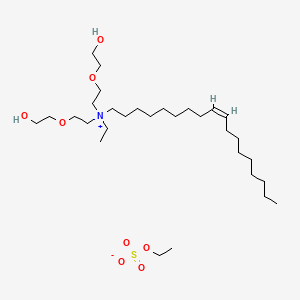
![1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B12679896.png)
